molecular formula C19H17I2N3 B14584592 4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline) CAS No. 61593-09-7

4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)

Katalognummer: B14584592
CAS-Nummer: 61593-09-7
Molekulargewicht: 541.2 g/mol
InChI-Schlüssel: GBBPYRTYDBQVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is an organic compound that features a complex structure with iodine and amine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) typically involves the reaction of 4-aminobenzaldehyde with 3-iodoaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,4’-Methylenedianiline: Similar structure but lacks iodine atoms.

    4,4’-Diaminodiphenylmethane: Another related compound with different functional groups.

Uniqueness

4,4’-[(4-Aminophenyl)methylene]bis(3-iodoaniline) is unique due to the presence of both iodine and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity patterns.

Eigenschaften

CAS-Nummer

61593-09-7

Molekularformel

C19H17I2N3

Molekulargewicht

541.2 g/mol

IUPAC-Name

4-[(4-amino-2-iodophenyl)-(4-aminophenyl)methyl]-3-iodoaniline

InChI

InChI=1S/C19H17I2N3/c20-17-9-13(23)5-7-15(17)19(11-1-3-12(22)4-2-11)16-8-6-14(24)10-18(16)21/h1-10,19H,22-24H2

InChI-Schlüssel

GBBPYRTYDBQVMS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(C2=C(C=C(C=C2)N)I)C3=C(C=C(C=C3)N)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.